[(1S,2S,3R,4S,7R,9S,10S,12R)-4,12-Diacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,15-dioxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
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Description
The compound you mentioned is a complex organic molecule. It is a derivative of taxanes, a class of diterpenes . Taxanes are known for their anticancer chemotherapeutic and anti-angiogenic activities .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple functional groups and stereocenters. The IUPAC name and SMILES code provide some insight into its structure .Chemical Reactions Analysis
As a taxane derivative, this compound likely shares some of the chemical properties of taxanes. For instance, taxanes are known to bind to tubulin, a protein involved in cell division, and inhibit its depolymerization . This prevents cells from dividing and can be particularly effective against rapidly dividing cancer cells .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from its molecular structure. This compound, being a large organic molecule, is likely to be solid at room temperature. Its solubility would depend on the specific functional groups present in the molecule .Mechanism of Action
Target of Action
The primary target of this compound is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .
Mode of Action
This compound interacts with its target, tubulin, by inducing its polymerization, forming stable but nonfunctional microtubules . It inhibits the shortening of microtubule leading edges, decreases peripheral microtubule formation, and alters the morphology of focal adhesions, thereby preventing cell migration and proliferation .
Biochemical Pathways
The compound affects the microtubule dynamics within the cell, which is a crucial part of the cell’s cytoskeleton . By stabilizing the microtubules, it disrupts the normal functioning of the mitotic spindle, which is essential for cell division. This leads to cell cycle arrest at the G2/M phase and ultimately results in cell death .
Pharmacokinetics
Similar compounds like paclitaxel are known to be insoluble in water but soluble in ethanol and dmso . This solubility profile can impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and hence its bioavailability.
Result of Action
The compound’s action results in the induction of apoptosis , or programmed cell death . By disrupting microtubule dynamics and preventing cell division, the compound triggers apoptosis, leading to the death of the cell . This makes it a potential candidate for anticancer therapies.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factorsFor instance, the compound’s solubility in different solvents suggests that its action might be influenced by the lipid composition of the cellular environment .
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R)-4,12-diacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,15-dioxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H50O11Si/c1-10-49(11-2,12-3)48-26-18-27-36(20-44-27,47-23(6)39)30-32(46-33(42)24-16-14-13-15-17-24)37(43)19-25(40)21(4)28(34(37,7)8)29(45-22(5)38)31(41)35(26,30)9/h13-17,26-27,29-30,32,43H,10-12,18-20H2,1-9H3/t26-,27+,29+,30-,32-,35+,36-,37+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTALQYJOGXVHR-OZARNXOVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(=O)CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)C)OC(=O)C)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C(C(=O)C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)C)OC(=O)C)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H50O11Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
698.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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